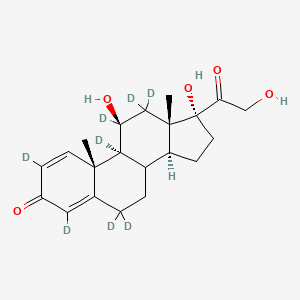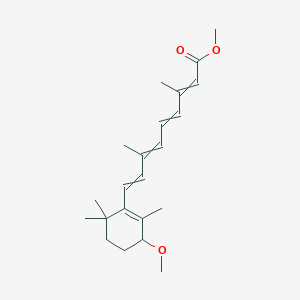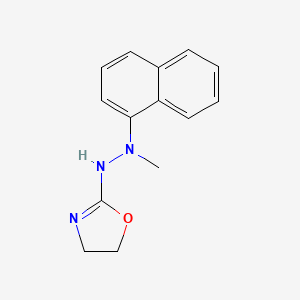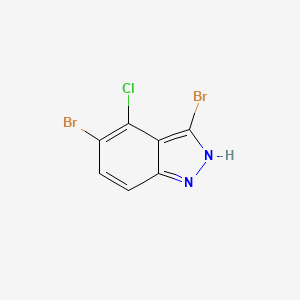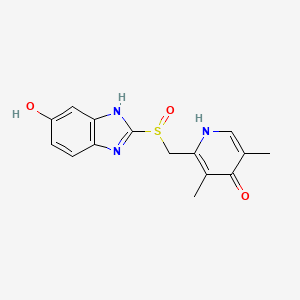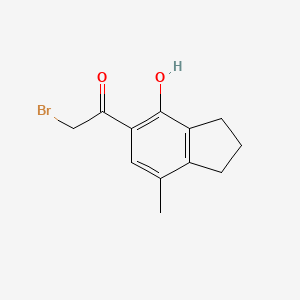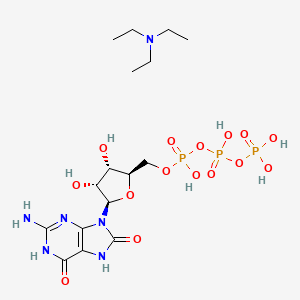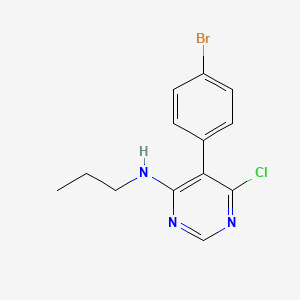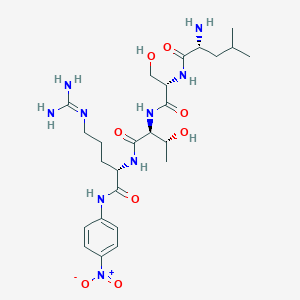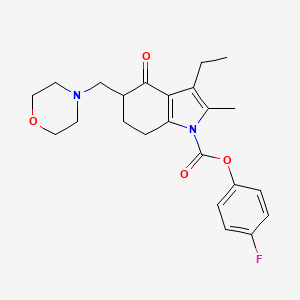
4-Fluorophenyl Carbamic Acid Molindone Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isorosmanol is a naturally occurring abietane-type diterpene isolated from rosemary (Rosmarinus officinalis). It is known for its potent antioxidant properties and has been studied for its neuroprotective and neurotrophic effects. The compound has shown promise in protecting cells against beta-amyloid-induced toxicity, which is a significant factor in the development of Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isorosmanol can be synthesized through the oxidation of carnosic acid, another diterpene found in rosemary. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield isorosmanol .
Industrial Production Methods: Industrial production of isorosmanol typically involves the extraction of rosemary leaves followed by purification processes. The leaves are subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques to isolate isorosmanol .
Types of Reactions:
Oxidation: Isorosmanol undergoes oxidation reactions to form various derivatives, including orthoquinones.
Reduction: It can be reduced to form less oxidized diterpenes.
Substitution: Isorosmanol can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Major Products:
Oxidation Products: Orthoquinones and other oxidized derivatives.
Reduction Products: Less oxidized diterpenes.
Aplicaciones Científicas De Investigación
Isorosmanol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease and other cognitive disorders.
Industry: Utilized as a natural antioxidant in food preservation and cosmetics
Mecanismo De Acción
Isorosmanol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents lipid peroxidation, thereby protecting cells from oxidative stress. The compound also promotes the redistribution of filamentous actin and increases the expression of neurofilaments, contributing to its neurotrophic effects .
Comparación Con Compuestos Similares
Carnosic Acid: Another diterpene from rosemary with strong antioxidant properties.
Carnosol: An oxidized derivative of carnosic acid with similar antioxidant activities.
Rosmanol: A structural isomer of isorosmanol with comparable antioxidant effects
Uniqueness: Isorosmanol is unique due to its specific neuroprotective and neurotrophic effects, which are not as pronounced in its similar compounds. Its ability to protect against beta-amyloid-induced toxicity and promote neurite outgrowth sets it apart from other diterpenes .
Propiedades
Fórmula molecular |
C23H27FN2O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(4-fluorophenyl) 3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-4-oxo-6,7-dihydro-5H-indole-1-carboxylate |
InChI |
InChI=1S/C23H27FN2O4/c1-3-19-15(2)26(23(28)30-18-7-5-17(24)6-8-18)20-9-4-16(22(27)21(19)20)14-25-10-12-29-13-11-25/h5-8,16H,3-4,9-14H2,1-2H3 |
Clave InChI |
FXBLFTNHOQAOEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C2=C1C(=O)C(CC2)CN3CCOCC3)C(=O)OC4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


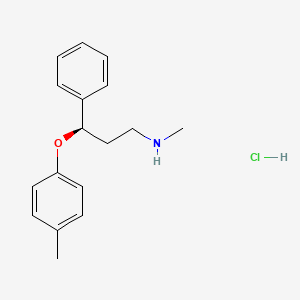
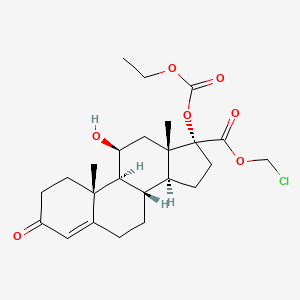
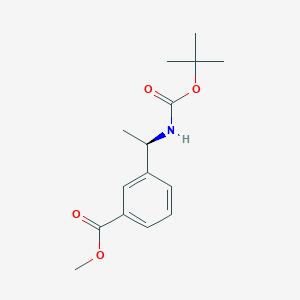
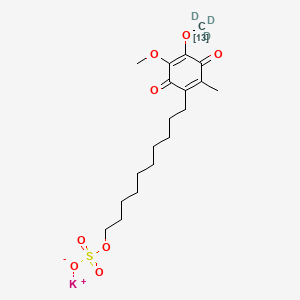
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
